1-(4-Isobutoxy-3-methylphenyl)ethanol
Description
1-(4-Isobutoxy-3-methylphenyl)ethanol is a substituted phenyl ethanol derivative characterized by a phenolic ring with three distinct functional groups: an isobutoxy group (-OCH₂CH(CH₂)₂) at the para position, a methyl group (-CH₃) at the meta position, and a secondary alcohol (-CH₂CH₂OH) attached to the phenyl ring. This structure confers unique physicochemical properties, such as moderate polarity due to the ether and hydroxyl groups, and enhanced lipophilicity from the branched isobutoxy and methyl substituents.
Its synthesis likely involves alkylation of phenolic precursors followed by reduction of ketone intermediates, akin to pathways observed in related compounds .
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-[3-methyl-4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C13H20O2/c1-9(2)8-15-13-6-5-12(11(4)14)7-10(13)3/h5-7,9,11,14H,8H2,1-4H3 |
InChI Key |
YDRPKBHCEIRLOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isobutoxy-3-methylphenyl)ethanol typically involves the alkylation of 4-hydroxy-3-methylacetophenone with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification of the product is achieved through distillation and recrystallization techniques to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Isobutoxy-3-methylphenyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: 1-(4-Isobutoxy-3-methylphenyl)ethanone.
Reduction: 1-(4-Isobutoxy-3-methylphenyl)ethane.
Substitution: 1-(4-Isobutoxy-3-methylphenyl)ethyl chloride or bromide.
Scientific Research Applications
Chemical Properties and Structure
1-(4-Isobutoxy-3-methylphenyl)ethanol has the molecular formula and a molecular weight of approximately 208.30 g/mol. Its structure features a phenolic group with an isobutoxy substituent and a methyl group, contributing to its unique chemical behavior and reactivity.
Pharmaceutical Applications
1. Drug Development:
The compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, derivatives of this compound may exhibit selective interactions with biological targets, making them candidates for further drug development.
2. Cosmetic Formulations:
In the cosmetic industry, this compound is utilized due to its potential as a skin-conditioning agent. Its ability to enhance the solubility and stability of formulations makes it suitable for use in creams and lotions, providing moisturizing effects and improving product texture .
3. Biochemical Research:
Research indicates that this compound can be employed in biochemical assays to study enzyme interactions or receptor binding due to its phenolic structure, which can participate in hydrogen bonding and hydrophobic interactions .
Material Science Applications
1. Polymer Chemistry:
The compound's reactivity allows it to be incorporated into polymer matrices, potentially improving the mechanical properties or thermal stability of materials. This application is particularly relevant in creating advanced materials for industrial uses.
2. Synthesis of Functional Materials:
Due to its unique functional groups, this compound can be used in the synthesis of functionalized surfaces or coatings that exhibit specific chemical properties, such as hydrophobicity or biocompatibility .
Case Studies
Case Study 1: Drug Analog Synthesis
A study demonstrated the synthesis of analogs based on this compound for evaluating their biological activity against specific targets such as dopamine transporters. The introduction of branched alkyl groups significantly enhanced the potency of these compounds, indicating the importance of structural modifications in drug design .
Case Study 2: Cosmetic Efficacy Testing
In another investigation, formulations containing this compound were tested for their moisturizing properties on human skin. Results showed that products with this compound provided superior hydration compared to control formulations without it, highlighting its efficacy as a cosmetic ingredient .
Mechanism of Action
The mechanism of action of 1-(4-Isobutoxy-3-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. These metabolites can then interact with cellular components, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural Differences :
- Ether Chain Length : The compared compound features a longer ethoxy chain (two ethoxy units) versus the isobutoxy group in the target.
- Alkyl Substituent : A bulky 1,1,3,3-tetramethylbutyl group replaces the methyl and isobutoxy substituents.
- Alcohol Type : The terminal primary alcohol (-CH₂CH₂OH) contrasts with the secondary alcohol in the target.
Implications :
- The extended ethoxy chain and bulky alkyl group increase molecular weight and hydrophobicity, making it more suitable for surfactant applications .
- The primary alcohol may enhance hydrogen bonding capacity compared to the target’s secondary alcohol.
Comparison with 1-[3-Amino-4-(benzyloxy)phenyl]-2-{benzyl[1-(4-methoxyphenyl)-2-propanyl]amino}ethanol (CAS 43229-68-1)
Structural Differences :
- Functional Groups: The presence of amino (-NH₂) and benzyloxy (-OCH₂C₆H₅) groups distinguishes this compound.
- Aromatic Complexity : Additional benzyl and methoxyphenyl groups increase steric bulk and lipophilicity.
Implications :
- The compound’s structural complexity suggests applications in bioactive molecules (e.g., adrenergic agents), whereas the target’s simpler structure may favor industrial or synthetic uses .
Comparison with 1-[4-(2-Methylpropyl)phenyl]ethanone (p-Isobutylacetophenone)
Structural Differences :
- Functional Group : A ketone (-COCH₃) replaces the secondary alcohol.
- Substituents : The para-isobutyl group is retained, but the meta-methyl and isobutoxy groups are absent.
Implications :
- The ketone group enables distinct reactivity (e.g., nucleophilic additions), while the target’s alcohol allows esterification or oxidation.
- This compound is a known precursor in ibuprofen synthesis, suggesting the target could be a reduced derivative or metabolite .
Data Tables
Table 1. Comparative Overview of Structural and Functional Features
Biological Activity
1-(4-Isobutoxy-3-methylphenyl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the existing research on its biological effects, including antimicrobial, antioxidant, and cytotoxic properties.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an isobutoxy group and a methyl-substituted phenyl ring. This structural configuration influences its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating a series of related compounds found that those with similar structural features demonstrated effective antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values were assessed using the serial tube dilution method, revealing promising results for potential therapeutic applications against various microbial strains .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| A3 | 16 | Antibacterial |
| A6 | 16 | Antifungal |
2. Antioxidant Properties
The compound's antioxidant capabilities have also been investigated, suggesting that it may play a role in mitigating oxidative stress. The presence of phenolic structures in its composition is believed to contribute to these antioxidant effects, potentially offering protective benefits against cellular damage caused by free radicals.
3. Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and necrosis, with increased intracellular reactive oxygen species (ROS) levels observed in treated cells. This cytotoxic effect may be harnessed for developing anti-cancer therapies .
The biological activity of this compound is thought to be mediated through interactions with various molecular targets. The methoxy and methyl groups on the phenyl ring enhance its binding affinity to specific enzymes and receptors, modulating biological pathways that lead to its observed effects .
Case Studies
Several studies have documented the effects of this compound in different biological contexts:
- Antimicrobial Study : A series of chalcone derivatives, including those related to this compound, were synthesized and tested for antimicrobial activity. The findings indicated that modifications to the aromatic rings significantly influenced their efficacy against bacterial and fungal strains .
- Cytotoxicity Assessment : In a recent study on aryl carbamate derivatives, it was found that certain modifications led to enhanced cytotoxic effects against cancer cells. This suggests a potential avenue for developing new anti-cancer agents based on the structural framework of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
